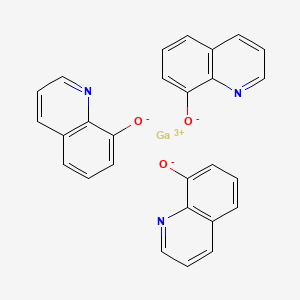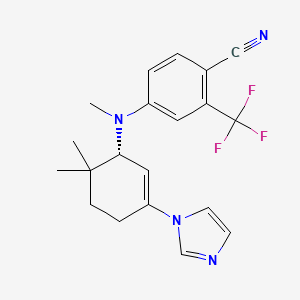
Anti-PIKFyve
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
Scientific Research Applications
1. Genetic Mutations and Disease Associations
Anti-PIKFyve research has revealed significant genetic mutations and their associations with diseases. For instance, a study identified a novel mutation of the PIKFYVE gene in a Japanese patient with fleck corneal dystrophy (FCD), contributing to the understanding of the genetic basis of this disease (Kawasaki et al., 2012). Another study reported novel PIKFYVE gene mutations associated with FCD, shedding light on the genetic diversity and potential therapeutic targets for this condition (Gee et al., 2015).
2. Targeted Therapies in Cancer
Research into this compound's applications has also ventured into cancer therapy. Studies have demonstrated that PIK3CA mutations correlate with the response to neoadjuvant human epidermal growth factor receptor 2 (HER2)-targeted therapies in patients with breast cancer, suggesting that this compound agents could play a role in personalized cancer treatment strategies (Majewski et al., 2015). Furthermore, research has revealed the potential efficacy of dual-targeting strategies involving PI3K/AKT/mTOR and RAS/MEK/ERK pathways in advanced cancers, indicating that this compound agents could be key components in such therapeutic approaches (Shimizu et al., 2012).
3. Role in Immunotherapy and Infection Response
The influence of this compound agents on the immune system and infection response has been a subject of interest. A study highlighted that PI3K inhibitors not only show anti-tumor activity in breast cancer but may also enhance anti-tumor leukocyte activity, hinting at their potential role in immunotherapy (Lavender et al., 2016). Moreover, the risk of infections with PI3K–AKT–mTOR pathway inhibitors has been noted in patients with advanced solid tumors, signifying the importance of understanding and managing these risks in clinical settings (Rafii et al., 2015).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)